GW-405833

Description

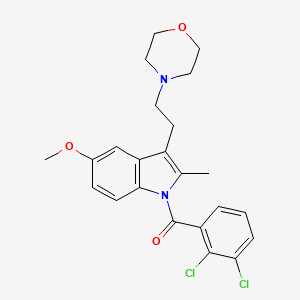

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFZRNZSZYDVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432728 | |

| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180002-83-9 | |

| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-768242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180002839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-768242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85K154W99L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Complex Pharmacology of GW-405833: A Dual-Action Cannabinoid Ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

GW-405833, a compound initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a molecule with a more intricate and fascinating mechanism of action than first appreciated. While its engagement with the CB2 receptor is well-documented, a growing body of evidence reveals a significant and functionally relevant interaction with the cannabinoid receptor 1 (CB1), where it acts as a noncompetitive antagonist. This dual pharmacology underpins its diverse and sometimes paradoxical biological effects, making a thorough understanding of its molecular interactions essential for its application in research and potential therapeutic development.

Core Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of this compound revolves around its differential activity at the two main cannabinoid receptors, CB1 and CB2.

Cannabinoid Receptor 2 (CB2) Agonism:

This compound binds with high affinity to the CB2 receptor, which is predominantly expressed in immune cells.[1][2][3] This interaction initiates a signaling cascade that is often associated with anti-inflammatory and immunomodulatory effects. As a partial agonist, this compound activates the CB2 receptor, leading to an approximately 50% reduction in forskolin-stimulated cyclic AMP (cAMP) production compared to full cannabinoid agonists.[3] This modulation of cAMP levels is a hallmark of CB2 receptor activation and is believed to contribute to its therapeutic potential in inflammatory conditions.

Cannabinoid Receptor 1 (CB1) Noncompetitive Antagonism:

Contrary to its agonist activity at CB2 receptors, this compound functions as a noncompetitive antagonist at CB1 receptors.[2][4] This means that it binds to a site on the CB1 receptor distinct from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). This allosteric binding prevents or reduces the receptor's activation by its natural ligands. In vitro studies have demonstrated that this compound can noncompetitively block CP55,940-induced adenylyl cyclase inhibition, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and CB1 receptor internalization.[2][4] This antagonistic action at the CB1 receptor is crucial for interpreting the in vivo effects of this compound, particularly in the context of pain and neuroscience.

Quantitative Pharmacological Parameters

The binding affinity (Ki) and functional potency (EC50) of this compound at cannabinoid receptors have been quantified in several studies. The following table summarizes these key parameters, highlighting the compound's selectivity for the CB2 receptor in binding assays.

| Parameter | Receptor | Species | Value | Reference |

| Ki | CB2 | Human | 3.92 ± 1.58 nM | [2] |

| Human | 4-12 nM | [5] | ||

| CB1 | Human | 4772 ± 1676 nM | [2] | |

| Human | 1900-4800 nM | [5] | ||

| EC50 | CB2 | Human | 0.65 nM | [6] |

| CB1 | Human | 16.1 µM | [6] |

Note: The variability in reported Ki values can be attributed to differences in experimental conditions and assay formats.[4]

Signaling Pathways Modulated by this compound

The dual action of this compound results in the modulation of distinct intracellular signaling pathways.

CB2 Receptor Agonist Signaling

Activation of the CB2 receptor by this compound primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This G-protein coupled receptor (GPCR) signaling can also influence other pathways, such as the PI3K/Akt pathway, which has been implicated in the pro-survival effects of this compound on certain cell types.[7]

Caption: CB2 receptor agonist signaling pathway of this compound.

CB1 Receptor Antagonist Signaling

As a noncompetitive antagonist, this compound does not initiate signaling through the CB1 receptor. Instead, it prevents the signaling initiated by endogenous or exogenous CB1 agonists. This leads to a blockade of the canonical CB1 signaling cascade, which includes the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: CB1 receptor noncompetitive antagonist action of this compound.

Experimental Protocols and In Vivo Consequences

The complex pharmacology of this compound has been elucidated through a variety of in vivo and in vitro experimental models.

In Vivo Pain Models: A Surprising CB1-Dependence

In rodent models of neuropathic and inflammatory pain, this compound has been shown to produce dose-dependent anti-allodynic effects.[3][4][8] Surprisingly, these analgesic effects are not mediated by the CB2 receptor as initially expected. Studies using knockout mice have demonstrated that the anti-allodynic properties of this compound are absent in CB1 knockout mice but are fully preserved in CB2 knockout mice.[4][8] Furthermore, the analgesic effects of this compound can be blocked by the CB1 antagonist rimonabant, but not by the CB2 antagonist SR144528.[4] This suggests that the pain-relieving effects of this compound are dependent on the CB1 receptor, likely through its noncompetitive antagonist action.

Caption: Experimental workflow for determining the receptor-dependence of this compound-induced analgesia.

Immunomodulation and Hepatoprotection: A CB2-Mediated Effect

In contrast to its effects on pain, the protective actions of this compound in models of acute liver injury appear to be mediated by the CB2 receptor.[1][9] In a concanavalin A-induced liver injury model, this compound treatment ameliorated liver damage, reduced serum aminotransferase levels, and decreased hepatocyte apoptosis.[1][9] These therapeutic effects were prevented by the selective CB2 receptor antagonist AM630, confirming the involvement of the CB2 receptor in this process.[1][9] The proposed mechanism involves the inhibition of T-cell proliferation via CB2 receptor activation.[1]

Effects on Cancer Cells and Osteoblasts

Recent research has explored the effects of this compound on the interaction between breast cancer cells and osteoblasts. In MDA-MB-231 breast cancer cells, this compound was found to reduce ERK and AKT phosphorylation, which is associated with decreased cancer cell survival.[7] Conversely, in UMR-106 osteoblast-like cells, this compound induced AKT and mTOR phosphorylation, promoting cell viability.[7] This suggests a complex, cell-type-specific signaling response to this compound that could have implications for cancer therapy, particularly in the context of bone metastasis.

Summary and Future Directions

This compound is a pharmacologically complex molecule with a dual mechanism of action, acting as a high-affinity partial agonist at the CB2 receptor and a noncompetitive antagonist at the CB1 receptor. This dual activity leads to distinct and context-dependent physiological effects. Its analgesic properties are surprisingly mediated by the CB1 receptor, while its immunomodulatory and hepatoprotective effects are dependent on CB2 receptor activation.

For researchers and drug development professionals, it is imperative to consider this dual pharmacology when designing experiments and interpreting data. The unique profile of this compound offers a valuable tool for dissecting the distinct roles of the CB1 and CB2 receptors in various physiological and pathological processes. Future research should continue to explore the therapeutic potential of this and other dual-action cannabinoid ligands, which may offer novel therapeutic strategies with improved efficacy and side-effect profiles.

References

- 1. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.azregents.edu [experts.azregents.edu]

GW-405833: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW-405833, also known as L768242, is a synthetic cannabinoid ligand that has been widely characterized as a selective agonist for the cannabinoid receptor 2 (CB2).[1] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cannabinoid science. While initially recognized for its CB2 selectivity, emerging evidence suggests a more complex pharmacological profile, including potential interactions with the cannabinoid receptor 1 (CB1), which will also be discussed.

Pharmacological Profile

This compound is an indole-derived compound that exhibits high affinity and selectivity for the human and rat CB2 receptors. It has been predominantly classified as a partial agonist at the CB2 receptor.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in determining the affinity (Ki) of this compound for cannabinoid receptors. These studies typically utilize a radiolabeled cannabinoid agonist, such as [3H]CP55,940, to compete for binding to the receptor in membrane preparations from cells expressing either CB1 or CB2 receptors.[2]

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

| Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| CB2 | Human | 3.92 ± 1.58 | ~1200-fold | [3] |

| CB1 | Human | 4772 ± 1676 | [3] |

Functional Activity

Functional assays are employed to characterize the intrinsic activity of this compound at the CB2 receptor. These assays measure the cellular response following receptor activation. This compound has been shown to be a partial agonist, meaning it activates the receptor but elicits a submaximal response compared to a full agonist.

Table 2: Functional Activity (EC50/IC50) of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Inhibition | EC50 | Not explicitly stated, but demonstrated partial agonism | Not specified | |

| GTPγS Binding | EC50 | Not explicitly stated, but demonstrated agonism | HEK293 cells expressing CB2 | [2] |

Note: EC50 (half-maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response. IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a specific biological function by 50%.

Complex Pharmacology: CB1 Receptor Antagonism

While highly selective for the CB2 receptor in terms of binding affinity, recent studies have revealed that this compound can also act as a noncompetitive antagonist at the CB1 receptor.[1][3] This means that it can block the effects of CB1 agonists through a mechanism that does not involve direct competition at the orthosteric binding site.[1] This dual activity is a critical consideration for interpreting in vivo studies and for the development of truly selective CB2-targeted therapeutics.

Signaling Pathways Modulated by this compound

Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gi/o proteins.

Canonical Gi/o-Coupled Pathway

The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This pathway is a hallmark of CB2 receptor activation.

Caption: Canonical Gi/o signaling pathway activated by this compound.

Downstream Signaling Cascades

Beyond cAMP regulation, this compound has been shown to modulate other important signaling pathways implicated in cellular processes such as proliferation, survival, and inflammation.

-

MAPK/ERK Pathway: Studies have demonstrated that this compound can suppress the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway.[5]

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that can be influenced by this compound. Evidence suggests that this compound can modulate the phosphorylation of Akt and mTOR, though the specific effects may be cell-type dependent.[5]

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

The characterization of this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound.

Objective: To measure the displacement of a radiolabeled ligand from the CB2 receptor by this compound.

Materials:

-

Membrane preparations from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]CP55,940.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid agonist (e.g., WIN55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [3H]CP55,940.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.

-

Incubate the mixture at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

Objective: To determine the functional potency (EC50) and efficacy of this compound in modulating cAMP levels.

Materials:

-

Cells expressing the CB2 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at various concentrations.

-

cAMP detection kit (e.g., LANCE Ultra cAMP kit).

-

Plate reader capable of measuring the detection kit's signal.

Procedure:

-

Plate the cells in a suitable microplate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the detection kit.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Analyze the curve using non-linear regression to determine the EC50 and maximal efficacy (Emax).

GTPγS Binding Assay

This assay provides a direct measure of G protein activation following receptor agonism.

Objective: To quantify the stimulation of [35S]GTPγS binding to G proteins upon CB2 receptor activation by this compound.

Materials:

-

Membrane preparations from cells expressing the CB2 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[2]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with [35S]GTPγS, GDP, and varying concentrations of this compound.[2]

-

The incubation is typically carried out at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Generate a dose-response curve and analyze it to determine the EC50 and Emax for G protein activation.

Conclusion

This compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high selectivity in binding makes it suitable for in vitro studies aimed at elucidating CB2-mediated signaling and function. However, the discovery of its off-target effects at the CB1 receptor underscores the importance of comprehensive pharmacological profiling for any selective ligand. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel CB2 receptor modulators with improved selectivity and therapeutic potential. This in-depth understanding is crucial for advancing the development of CB2-targeted therapies for a range of conditions, including inflammatory disorders and chronic pain.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca2+ oscillations in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GW-405833: A Technical Guide to its Binding Affinity at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of GW-405833 at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information is curated for researchers and professionals in the field of drug discovery and development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound is a well-characterized synthetic cannabinoid ligand that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity has positioned this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the context of inflammation, pain, and immune modulation, without the psychoactive effects associated with CB1 receptor activation.[3][4] This document details the binding characteristics of this compound, the experimental procedures used to determine these properties, and the downstream signaling cascades initiated upon receptor binding.

Data Presentation: Binding Affinity and Functional Activity

The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand binding assays, with the inhibition constant (Ki) serving as a key metric. Functional activity, often assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, is reported as the half-maximal effective concentration (EC50).

| Receptor | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Cell Line | Radioligand | Reference |

| Human CB2 | This compound | 3.92 ± 1.58 | 0.65 | CHOK1 | [³H]CP-55,940 | [1][2] |

| Human CB1 | This compound | 4772 ± 1676 | 16100 | - | [³H]CP-55,940 | [1][2] |

Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of this compound at Human CB1 and CB2 Receptors.

The data clearly illustrates the approximately 1200-fold greater selectivity of this compound for the CB2 receptor compared to the CB1 receptor.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound relies on established in vitro pharmacological assays. The following sections provide a detailed methodology for the key experiments cited.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the CB1 and CB2 receptors.

1. Membrane Preparation:

-

Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured and harvested.

-

Cells are washed with a phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to release the cell membranes.

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of cell membranes expressing either CB1 or CB2 receptors.

-

A fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940.

-

A range of concentrations of the unlabeled test compound (this compound).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

3. Filtration and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]

-

The filters are then dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.[5]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Functional Assay: cAMP Measurement

This assay determines the functional activity of this compound as a CB2 receptor agonist by measuring its effect on adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing the CB2 receptor (e.g., CHO-hCB2) are cultured in appropriate media.

-

Cells are pre-treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production.

-

Subsequently, the cells are treated with varying concentrations of this compound.

2. cAMP Quantification:

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

3. Data Analysis:

-

The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined by plotting the dose-response curve.

Signaling Pathways

Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o.[6][7] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by this compound leads to the dissociation of the Gαi/o heterotrimer into its Gαi and Gβγ subunits.

The dissociated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which in turn can modulate gene transcription and cellular processes like proliferation and inflammation.

Experimental Workflow: Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for accurate determination of binding affinity.

This workflow diagram illustrates the sequential steps involved, from the preparation of biological materials to the final data analysis, providing a clear and logical overview of the experimental process.

Conclusion

This compound is a potent and highly selective CB2 receptor agonist. Its pharmacological profile, characterized by a high binding affinity for the CB2 receptor and low affinity for the CB1 receptor, makes it an indispensable research tool for elucidating the therapeutic potential of targeting the CB2 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. The distinct signaling cascades activated by CB2 receptors underscore the importance of selective agonists like this compound in developing targeted therapies with minimal off-target effects.

References

- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW-405833: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW-405833 (also known as L-768,242), a widely studied synthetic cannabinoid ligand. This document details its chemical structure, physicochemical and pharmacological properties, and explores the key experimental methodologies and signaling pathways associated with its biological activity.

Core Chemical and Physical Properties

This compound is a methylindole derivative characterized by a 2,3-dichlorobenzoyl group at the 1-position and a morpholinylethyl side chain at the 3-position. Its chemical identity and physical properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | |

| Synonyms | L-768,242 | |

| Molecular Formula | C₂₃H₂₄Cl₂N₂O₃ | |

| Molecular Weight | 447.36 g/mol | |

| CAS Number | 180002-83-9 | |

| Appearance | Crystalline solid, Light yellow to yellow | |

| Solubility | DMF: 10 mg/mLDMSO: 5 mg/mL (or 50 mM)Ethanol: 0.3 mg/mL (or 50 mM)DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | |

| SMILES | CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |

Pharmacological Profile and Mechanism of Action

This compound is predominantly characterized as a potent and highly selective partial agonist for the cannabinoid receptor 2 (CB2). It exhibits over 1200-fold selectivity for the human CB2 receptor over the CB1 receptor, making it a valuable tool for investigating the physiological roles of CB2. However, its pharmacological profile is complex; while it acts as a CB2 agonist in vitro, its analgesic effects in vivo have been shown to be paradoxically dependent on the CB1 receptor.

| Parameter | Receptor | Value | Species/System | Citation(s) |

| EC₅₀ (functional potency) | CB2 | 0.65 nM | Human recombinant | |

| CB1 | 16.1 µM | Human recombinant | ||

| Kᵢ (binding affinity) | CB2 | 3.92 nM (or 14 nM) | Human recombinant | |

| CB1 | 4772 nM (or 2.04 µM) | Human recombinant | ||

| Agonist Efficacy | CB2 | Partial Agonist(~45-50% max inhibition of cAMP vs. full agonist) | Human/Rat recombinant CB2 receptors | |

| Other Activity | CB1 | Non-competitive Antagonist | In vitro assays (adenylyl cyclase, ERK, etc.) |

Key Signaling Pathways

This compound modulates multiple signaling pathways, primarily through its interaction with cannabinoid receptors expressed on immune cells and other cell types.

CB2 Receptor-Mediated Inhibition of Adenylyl Cyclase

As a CB2 receptor agonist, this compound activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a canonical signaling pathway for CB2 receptor activation and is central to its anti-inflammatory effects.

Downregulation of HIF-1α in Macrophages

In inflammatory contexts, such as acute liver failure, this compound has been shown to exert protective effects by modulating macrophage metabolism. Activation of CB2 receptors on macrophages by this compound leads to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This, in turn, suppresses glycolysis and reduces the M1 polarization of macrophages, leading to a decrease in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.

Experimental Protocols and Methodologies

The following sections outline the typical experimental designs used to characterize the activity of this compound.

In Vitro: cAMP Accumulation Assay

This functional assay is used to determine the efficacy of this compound as a CB2 receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.

-

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human CB2 receptor.

-

Protocol Outline:

-

Cell Plating: Seed CB2-expressing cells into 96-well plates and incubate to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Stimulation: Pre-incubate cells with the various concentrations of this compound. Subsequently, stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. Forskolin directly activates adenylyl cyclase.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. This is typically performed using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kits.

-

Data Analysis: The reduction in the cAMP signal in the presence of this compound, compared to forskolin alone, is calculated. Data are plotted on a dose-response curve to determine the EC₅₀ value.

-

In Vivo: Rodent Models of Inflammatory and Neuropathic Pain

These animal models are used to assess the anti-hyperalgesic and anti-allodynic properties of this compound.

-

Objective: To evaluate the efficacy of this compound in reversing pain-like behaviors in established models.

-

Animal Models:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) model, where CFA is injected into the paw to induce localized inflammation and hypersensitivity.

-

Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) model, where a surgical ligation of the sciatic nerve causes chronic mechanical allodynia.

-

-

Protocol Outline:

-

Model Induction: Induce either inflammatory or neuropathic pain in rodents (mice or rats) and allow for the development of a stable pain phenotype (typically several days to weeks).

-

Baseline Measurement: Measure baseline mechanical withdrawal thresholds using von Frey filaments. This establishes the level of hypersensitivity before treatment.

-

Drug Administration: Administer this compound systemically, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 3-30 mg/kg). A vehicle control group is run in parallel.

-

Post-Treatment Measurement: At specific time points after drug administration, re-measure the mechanical withdrawal thresholds.

-

Receptor Specificity (Optional): To determine the receptor mechanism, the experiment can be repeated in CB1 or CB2 knockout mice, or by pre-treating wild-type animals with selective CB1 (e.g., rimonabant) or CB2 (e.g., SR144528) antagonists before administering this compound.

-

Data Analysis: Compare the post-treatment withdrawal thresholds to baseline and vehicle control values to determine the analgesic efficacy of the compound.

-

Summary and Conclusion

This compound is a potent and selective CB2 partial agonist that has been instrumental in preclinical research, particularly in the fields of pain and inflammation. While its in vitro profile clearly indicates CB2-mediated signaling via inhibition of adenylyl cyclase, its in vivo analgesic actions are surprisingly complex and appear to be dependent on the CB1 receptor. Furthermore, its ability to modulate macrophage function by downregulating the HIF-1α pathway highlights its potential as a therapeutic agent in inflammatory diseases. The detailed methodologies provided herein serve as a guide for researchers aiming to investigate and build upon the existing knowledge of this multifaceted compound.

The Discovery and Development of GW-405833: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

GW-405833, also known as L-768,242, is a synthetic, potent, and selective partial agonist of the cannabinoid receptor subtype 2 (CB2). Developed as a research tool to investigate the physiological roles of the CB2 receptor, this compound has been instrumental in elucidating the therapeutic potential of targeting this receptor, particularly in the context of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its binding affinity, functional activity, preclinical pharmacology, and the signaling pathways it modulates.

Discovery and Synthesis

The specific details of the original synthesis of this compound are not extensively detailed in publicly available literature. However, its chemical structure is known as 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole. The synthesis of similar indole-based cannabinoid receptor ligands typically involves multi-step synthetic routes, often culminating in the acylation of the indole nitrogen.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its pharmacological properties.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Species | Cell Line/System | Value | Reference |

| Ki (nM) | CB2 | Human | Recombinant | 3.92 | |

| CB1 | Human | Recombinant | 4772 | ||

| EC50 (nM) | CB2 | Human | - | 0.65 | |

| Maximum Inhibition (%) | CB2 | Human | - | 44.6 |

Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent reversal of mechanical allodynia | |

| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent reversal of mechanical allodynia | |

| Osteoarthritic Knee Joint Pain | Rat | Intra-articular | - | Reduction of joint afferent firing rate in control knees; sensitization in osteoarthritic knees | |

| Acute Inflammation (Carrageenan-induced paw edema) | Rat | Intraperitoneal (i.p.) | Not specified | Partial reversal of inflammation and hyperalgesia |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Route of Administration | Observation | Reference |

| Plasma Levels | Rat | Intraperitoneal (i.p.) | Linear, dose-dependent increases (0.3-100 mg/kg) | |

| CNS Penetration | Rat | Intraperitoneal (i.p.) | Substantial penetration into the central nervous system |

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either the human CB1 or CB2 receptor (e.g., T-REx™-293 cells).

-

Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

-

Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist with high affinity, such as [3H]-CP55,940, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid ligand.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC50 and maximal effect) of this compound at the CB2 receptor.

Methodology:

-

Cell Culture: A cell line expressing the CB2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay) is used.

-

Assay Medium: Cells are incubated in a suitable assay medium.

-

Stimulation: Intracellular cAMP levels are stimulated using forskolin, an activator of adenylyl cyclase.

-

Treatment: Cells are treated with increasing concentrations of this compound.

-

Detection: The change in the reporter signal (e.g., luminescence) is measured, which is inversely proportional to the level of cAMP inhibition by the CB2 agonist.

-

Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation - PSNL)

Objective: To evaluate the anti-allodynic effects of this compound in a model of neuropathic pain.

Methodology:

-

Animals: Adult male mice or rats are used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a partial, tight ligation of the nerve is performed.

-

Pain Behavior Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a calibrated series of von Frey filaments applied to the plantar surface of the hind paw.

-

Drug Administration: this compound is administered, typically via intraperitoneal injection, at various doses.

-

Data Collection: Paw withdrawal thresholds are measured at baseline (before surgery), post-surgery to confirm the development of allodynia, and at various time points after drug administration.

-

Data Analysis: The effect of this compound on paw withdrawal thresholds is compared to vehicle-treated control animals.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key intracellular signaling pathways. As a CB2 receptor agonist, its primary mechanism involves the activation of Gi/o-coupled proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the pharmacology of this compound is more complex, with evidence suggesting a role for the CB1 receptor in its in vivo analgesic effects, potentially through a non-competitive antagonist or allosteric modulator mechanism.

Downstream of receptor activation, this compound has been shown to influence the phosphorylation status of key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and components of the PI3K/AKT/mTOR pathway.

Signaling pathways modulated by this compound.

Experimental workflow for the development of this compound.

Clinical Development

Based on a comprehensive review of the available scientific literature and clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials. Its development appears to have been focused on its use as a preclinical research tool to validate the CB2 receptor as a therapeutic target.

Conclusion

This compound has proven to be a valuable pharmacological tool in the study of the cannabinoid system. Its high affinity and selectivity for the CB2 receptor have enabled researchers to explore the role of this receptor in various physiological and pathological processes, particularly in the context of pain and inflammation. The complex pharmacology of this compound, including its interactions with the CB1 receptor, highlights the intricacies of cannabinoid receptor signaling and the challenges in developing subtype-selective therapeutic agents. While this compound itself has not progressed to clinical development, the knowledge gained from its use continues to inform the design and development of new generations of cannabinoid-based therapeutics.

L-768,242 / GW-405833: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of L-768,242, also known as GW-405833, a potent and selective partial agonist for the cannabinoid receptor subtype 2 (CB2). L-768,242 has demonstrated significant anti-inflammatory and antihyperalgesic properties in various preclinical models, making it a valuable tool for investigating the therapeutic potential of targeting the CB2 receptor. This guide details its mechanism of action, pharmacological properties, experimental protocols for its characterization, and the key signaling pathways it modulates.

Introduction

L-768,242, with the alternative designation this compound, is a synthetic, small-molecule ligand that exhibits high affinity and selectivity for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is associated with the modulation of inflammatory and pain responses, without the psychoactive effects linked to the cannabinoid receptor 1 (CB1).[3][4] This selectivity profile has positioned L-768,242 as a significant research compound for exploring the therapeutic utility of CB2 agonism in various pathological conditions, including chronic pain and inflammation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole |

| Alternative Names | This compound, L-768,242 |

| CAS Number | 180002-83-9 |

| Molecular Formula | C23H24Cl2N2O3 |

| Molecular Weight | 447.36 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% (HPLC) |

Pharmacological Profile

L-768,242 acts as a partial agonist at the CB2 receptor.[1][3] Its binding affinity and functional potency have been characterized in various in vitro assays.

Quantitative Data

| Parameter | Receptor | Species | Value | Reference |

| Ki | Human CB2 | Recombinant | 3.92 nM | [1] |

| Ki | Human CB1 | Recombinant | 4772 nM | [1][5] |

| EC50 | Human CB2 | Recombinant | 0.65 nM | [1] |

| Selectivity (Ki) | CB2 vs. CB1 | Human | ~1200-fold | [1][5] |

| Maximum Inhibition (cAMP) | Human CB2 | Recombinant | 44.6% | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-768,242.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of L-768,242 for the human CB2 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).

-

Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

L-768,242 (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, combine membrane homogenates (typically 20-50 µg protein per well), a fixed concentration of [3H]CP-55,940 (e.g., 0.5-1.5 nM), and varying concentrations of L-768,242.

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of L-768,242 that inhibits 50% of specific [3H]CP-55,940 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of L-768,242 to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

-

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

-

Forskolin (an adenylyl cyclase activator).

-

L-768,242.

-

IBMX (a phosphodiesterase inhibitor, optional but recommended).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Seed CHO-hCB2 cells in a 96-well or 384-well plate and grow to 80-90% confluency.

-

On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.

-

Add varying concentrations of L-768,242 to the cells and incubate for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of L-768,242.

-

Calculate the EC50 value, which represents the concentration of L-768,242 that produces 50% of its maximal inhibitory effect.

-

Western Blotting for ERK1/2 Phosphorylation

This assay assesses the effect of L-768,242 on the activation of the MAPK/ERK signaling pathway.

-

Materials:

-

Cell line of interest (e.g., MDA-MB-231).

-

L-768,242.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with varying concentrations of L-768,242 for the desired time points (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol describes a common animal model to evaluate the antihyperalgesic effects of L-768,242.

-

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

L-768,242.

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

-

Anesthetics (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut sutures.

-

Von Frey filaments for assessing mechanical allodynia.

-

-

Procedure:

-

Anesthetize the rats and expose the right sciatic nerve at the mid-thigh level.

-

Loosely tie four chromic gut ligatures around the sciatic nerve approximately 1 mm apart.

-

Close the incision in layers.

-

Allow the animals to recover for 7-14 days to develop neuropathic pain.

-

Measure the baseline paw withdrawal threshold to mechanical stimulation with von Frey filaments.

-

Administer L-768,242 or vehicle via the desired route (e.g., intraperitoneal injection).

-

Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120 minutes).

-

Analyze the data to determine the effect of L-768,242 on reversing mechanical hyperalgesia.

-

Signaling Pathways

Activation of the CB2 receptor by L-768,242 initiates a cascade of intracellular signaling events. As the CB2 receptor is canonically coupled to the Gi/o family of G proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Furthermore, L-768,242 has been shown to modulate other important signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[6] The modulation of these pathways is believed to underlie the diverse cellular effects of L-768,242, including its anti-inflammatory and anti-proliferative actions.

Visualizations

References

- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

In Vitro Characterization of GW-405833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro pharmacological characteristics of GW-405833, a ligand targeting cannabinoid receptors. It summarizes key binding and functional data, details common experimental protocols, and illustrates the primary signaling pathways involved.

Core Pharmacological Profile

This compound is a synthetic compound initially developed as a selective cannabinoid receptor 2 (CB2) agonist.[1][2] While it demonstrates high affinity and functional activity at the CB2 receptor, subsequent research has revealed a more complex pharmacological profile, including interactions with the cannabinoid receptor 1 (CB1).[1][3] In vitro studies have characterized it as a partial agonist at CB2 receptors and a low-affinity, noncompetitive antagonist at CB1 receptors.[1][2][3] This dual activity makes it a subject of ongoing investigation for various therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity as reported in the literature.

Table 1: Cannabinoid Receptor Binding Affinity

| Target Receptor | Cell Line | Binding Affinity (Ki) | Selectivity (CB1/CB2) |

| Human CB2 | CHOK1 | 3.92 ± 1.58 nM[1] | ~1200-fold for hCB2[1] |

| Human CB1 | CHOK1 | 4772 ± 1676 nM[1] | |

| Rat CB2 | Not Specified | High Affinity[2] | Not Specified |

| Rat CB1 | Not Specified | Weak Agonist[3] | Not Specified |

Table 2: Functional Activity at Cannabinoid Receptors

| Assay Type | Target Receptor | Cell System | Activity | Potency (EC50) | Efficacy (Emax) |

| cAMP Inhibition | Human CB2 | Not Specified | Partial Agonist[2][4] | Not Reported | ~50% of full agonist CP55,940[2][4] |

| cAMP Inhibition (Antagonism) | Human CB1 | HEK 293 | Noncompetitive Antagonist[1][3] | N/A | Reduced Emax of CP55,940[1] |

| Arrestin Recruitment | Mouse CB1 | CHO | Complex, time-dependent activation[1][3] | Not Reported | Modestly increases recruitment[1] |

| CB1 Internalization | Human CB1 | HEK 293 | Noncompetitive Antagonist[1][3] | N/A | Inhibits CP55,940-mediated internalization[1] |

Table 3: Effects on Downstream Signaling Pathways

| Cell Line | Pathway Component | Effect of this compound |

| MDA-MB-231 (Breast Cancer) | p44/42 MAPK (ERK1/2) Phosphorylation | Significant Reduction[5] |

| MDA-MB-231 (Breast Cancer) | AKT Phosphorylation | Reduction[5] |

| MDA-MB-231 (Breast Cancer) | mTOR Phosphorylation | No Alteration[5] |

| UMR-106 (Osteoblast-like) | AKT Phosphorylation | Significant Induction[5] |

| UMR-106 (Osteoblast-like) | mTOR Phosphorylation | Notable Increase[5] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling cascades modulated by this compound and the workflows for its characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are generalized protocols for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for cannabinoid receptors by measuring its ability to displace a known radiolabeled ligand.

-

Cell and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human CB1 or CB2 receptor are cultured and harvested.[1] Cell membranes are prepared through homogenization and centrifugation, then stored at -80°C.

-

Assay Protocol:

-

Thawed cell membranes are suspended in a binding buffer.

-

A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is added to the membrane suspension.

-

Serial dilutions of this compound (or a reference compound) are added to compete for binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed, and the bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to modulate the activity of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2.

-

Cell Culture: Cells expressing the target receptor (e.g., CB2) are seeded in multi-well plates.

-

Assay Protocol:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin to produce a measurable baseline of cAMP.

-

Cells are then treated with varying concentrations of this compound. As a CB2 agonist, it is expected to inhibit forskolin-stimulated cAMP production.[2][4]

-

Following incubation, cells are lysed.

-

The intracellular cAMP concentration is quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Dose-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of this compound relative to a full agonist.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation state of ERK1/2.

-

Cell Culture and Treatment: Cells of interest (e.g., MDA-MB-231) are cultured and then treated with this compound for a specified duration.[5]

-

Assay Protocol:

-

After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined (e.g., via BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

The membrane is subsequently stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., β-actin).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).

-

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the relative change in ERK activation.[5]

Calcium Oscillation Measurement

This assay assesses the impact of this compound on intracellular calcium signaling, often triggered by other G-protein coupled receptors.

-

Cell Preparation: Acutely dissociated cells, such as mouse pancreatic acinar cells, are prepared.[6]

-

Assay Protocol:

-

Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

-

Cells are placed on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

A baseline of intracellular calcium is recorded.

-

Cells are stimulated with an agonist known to induce calcium oscillations (e.g., acetylcholine).[6]

-

This compound is applied, and changes in the frequency, amplitude, or duration of the calcium oscillations are recorded.

-

-

Data Analysis: The fluorescence ratio is converted to intracellular calcium concentration. The parameters of the calcium signals before and after the application of this compound are compared to determine its modulatory effect.[6]

References

- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca(2+) oscillations in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Pharmacological Profile of GW-405833: A Dual-Action Cannabinoid Ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW-405833, initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a compound with a more intricate pharmacological profile than first appreciated. Extensive research has revealed a dual-action mechanism, demonstrating not only partial agonism at the CB2 receptor but also non-competitive antagonism at the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of cannabinoid receptor modulators.

Introduction

The cannabinoid signaling system, comprising the CB1 and CB2 receptors, has garnered significant attention as a therapeutic target for a multitude of pathological conditions. While CB1 receptor activation is associated with psychotropic side effects, the predominantly peripheral expression of CB2 receptors has made them an attractive target for therapeutic intervention without central nervous system-mediated adverse events[1]. This compound was developed with the aim of selectively targeting the CB2 receptor[2]. However, subsequent in-depth studies have unveiled a more complex interaction with the cannabinoid system, highlighting its dual role as a CB2 agonist and a CB1 antagonist[2][3]. This guide delves into the detailed pharmacological characteristics of this compound, providing a thorough understanding of its multifaceted nature.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| CB2 | Human | CHO-K1 | Not Specified | 3.92 ± 1.58 | ~1200-fold | [2] |

| CB1 | Human | Not Specified | Not Specified | 4772 ± 1676 | [2] | |

| CB2 | Human | Not Specified | Not Specified | 4 - 12 | 160 - 1200-fold | [4] |

| CB1 | Human | Not Specified | Not Specified | 1900 - 4800 | [4] | |

| CB2 | Rat | Not Specified | Not Specified | Comparable to human | ~80-fold | [4] |

Table 2: Functional Activity of this compound

| Assay | Receptor | Species | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | CB2 | Human | Not Specified | EC50 | 0.65 nM | [5] |

| cAMP Accumulation | CB1 | Human | Not Specified | EC50 | 16.1 µM | [5] |

| cAMP Accumulation | CB2 | Rat/Human | Not Specified | Agonist Activity | Partial agonist (~50% reduction of forskolin-stimulated cAMP) | [1] |

| Depolarization-induced Suppression of Excitation (DSE) | CB1 | Rodent | Autaptic hippocampal neurons | IC50 | 2.6 µM | [2] |

| Cell Viability (MTT Assay) | Not Specified | Human | MDA-MB-231 (Breast Cancer) | IC50 | 16.46 µM | [6] |

| Cell Viability (MTT Assay) | Not Specified | Human | UMR-106 (Osteoblast) | IC50 | 94.01 µM | [6] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacological data. The following sections outline the protocols for key assays used to characterize this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human or rat CB1 or CB2 receptors (e.g., CHO-K1, HEK293).

-

Radioligand (e.g., [3H]CP55,940).

-

Non-specific binding control (e.g., WIN55,212-2).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assays

cAMP functional assays are used to determine the functional activity of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.

Materials:

-

Cells stably expressing CB1 or CB2 receptors.

-

Forskolin.

-

This compound at various concentrations.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

-

Cell culture medium.

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay as per the kit instructions.

-

For antagonist activity, pre-incubate the cells with this compound before adding a known CB1 or CB2 agonist (e.g., CP55,940) and then stimulating with forskolin.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

On-Cell Western Assay for Receptor Internalization

This assay quantifies changes in the surface expression of a receptor in response to ligand treatment.

Objective: To determine if this compound induces or antagonizes CB1 receptor internalization.

Materials:

-

HEK293 cells expressing epitope-tagged CB1 receptors.

-

This compound.

-

CB1 agonist (e.g., CP55,940).

-

Primary antibody against the epitope tag.

-

Infrared-labeled secondary antibody.

-

Fixing and blocking solutions.

-

Infrared imaging system.

Procedure:

-

Grow cells on poly-D-lysine-coated plates.

-

Treat cells with this compound alone or in combination with a CB1 agonist for a specified time course.

-

Fix the cells with paraformaldehyde.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody that recognizes the extracellular epitope tag of the receptor.

-

Wash and incubate with the infrared-labeled secondary antibody.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the number of surface receptors.

-

Normalize the data to untreated control cells to determine the percentage of receptor internalization.

Signaling Pathways and Mechanisms of Action